molecular formula C15H20N2O4S B4440050 1-(methylsulfonyl)-N-(tetrahydro-2-furanylmethyl)-5-indolinecarboxamide

1-(methylsulfonyl)-N-(tetrahydro-2-furanylmethyl)-5-indolinecarboxamide

Cat. No. B4440050
M. Wt: 324.4 g/mol
InChI Key: RTSCHYUFMTZVPF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(methylsulfonyl)-N-(tetrahydro-2-furanylmethyl)-5-indolinecarboxamide is a chemical compound that has been studied for its potential use in scientific research. It is a member of the indolinecarboxamide family of compounds, which have been found to have a variety of biological activities. In

Mechanism of Action

The mechanism of action of 1-(methylsulfonyl)-N-(tetrahydro-2-furanylmethyl)-5-indolinecarboxamide is not fully understood. However, it is believed to work by inhibiting the activity of certain enzymes that are involved in cell growth and inflammation. It may also work by inducing apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
Studies have shown that 1-(methylsulfonyl)-N-(tetrahydro-2-furanylmethyl)-5-indolinecarboxamide has a variety of biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes that are involved in cell growth and inflammation, as mentioned above. It has also been shown to induce apoptosis in cancer cells, as well as inhibit the growth of blood vessels that supply tumors with nutrients. Additionally, it has been shown to have anti-inflammatory effects, which may be beneficial for a variety of conditions.

Advantages and Limitations for Lab Experiments

One advantage of using 1-(methylsulfonyl)-N-(tetrahydro-2-furanylmethyl)-5-indolinecarboxamide in lab experiments is that it has been shown to have potent anti-cancer and anti-inflammatory effects. This makes it a promising candidate for further study in these areas. However, one limitation is that the mechanism of action is not fully understood, which makes it difficult to design experiments to fully explore its potential uses.

Future Directions

There are several future directions for research on 1-(methylsulfonyl)-N-(tetrahydro-2-furanylmethyl)-5-indolinecarboxamide. One area of research that could be explored is its potential use in combination with other anti-cancer or anti-inflammatory agents. Another area of research could be to further explore the mechanism of action of this compound, in order to design more targeted experiments to explore its potential uses. Additionally, more studies could be done to explore the potential side effects and toxicity of this compound, in order to determine its safety for use in humans.

Scientific Research Applications

1-(methylsulfonyl)-N-(tetrahydro-2-furanylmethyl)-5-indolinecarboxamide has been studied for its potential use in a variety of scientific research applications. One area of research that has been explored is its potential as an anti-cancer agent. Studies have shown that this compound can inhibit the growth of cancer cells in vitro and in vivo. It has also been studied for its potential use as an anti-inflammatory agent, with promising results.

properties

IUPAC Name

1-methylsulfonyl-N-(oxolan-2-ylmethyl)-2,3-dihydroindole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20N2O4S/c1-22(19,20)17-7-6-11-9-12(4-5-14(11)17)15(18)16-10-13-3-2-8-21-13/h4-5,9,13H,2-3,6-8,10H2,1H3,(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RTSCHYUFMTZVPF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)N1CCC2=C1C=CC(=C2)C(=O)NCC3CCCO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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